5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide
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Overview
Description
5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide is a complex organic compound that features a unique combination of fluorine, pyrazole, and nicotinamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds, such as indole derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest a broad range of interactions with their targets.
Biochemical Pathways
Similar compounds have shown to affect a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
Similar compounds have shown potent biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown a variety of biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Another fluorinated pyrazole derivative with unique properties.
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide: A compound with a similar structure but different substituents, leading to distinct biological activities.
Uniqueness
5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and pyrazole ring contribute to its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c1-22-9-11(6-21-22)14-13(18-2-3-19-14)8-20-15(23)10-4-12(16)7-17-5-10/h2-7,9H,8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHZOGTNUSNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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